

# Vilaprisan: A Preclinical Perspective on its Translational Relevance in Gynecology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vilaprisan |           |
| Cat. No.:            | B611686    | Get Quote |

A deep dive into the preclinical data of **Vilaprisan**, a highly potent and selective progesterone receptor modulator (SPRM), offers valuable insights for researchers and drug developers in the field of women's health. This guide provides a comparative analysis of **Vilaprisan**'s preclinical performance against other notable SPRMs, supported by experimental data and detailed methodologies, to assess its translational potential.

**Vilaprisan** emerged as a promising therapeutic candidate for progesterone-dependent gynecological disorders such as uterine fibroids and endometriosis. Its development, however, was halted due to adverse findings in long-term preclinical toxicology studies. Understanding the preclinical profile of **Vilaprisan** in comparison to other SPRMs like Ulipristal Acetate and Mifepristone is crucial for informing the future development of this class of drugs.

## Mechanism of Action: A Potent and Selective Antagonist

**Vilaprisan** is a selective progesterone receptor modulator (SPRM) that exhibits potent antagonist activity at the progesterone receptor (PR) with no agonistic effects.[1] It demonstrates high selectivity for the PR over other steroid receptors, including the glucocorticoid, mineralocorticoid, and androgen receptors.[1] This high selectivity is a key characteristic of newer generation SPRMs, aiming to minimize off-target effects.

The mechanism of action of SPRMs involves binding to the progesterone receptor and modulating its activity in a tissue-specific manner. This can result in a range of effects from



agonistic to antagonistic, depending on the specific ligand, the target tissue, and the cellular context. In the case of uterine fibroids and endometriosis, the antagonistic action of SPRMs on the progesterone receptors in these tissues is thought to inhibit cell proliferation and reduce symptoms.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Vilaprisan: A Preclinical Perspective on its Translational Relevance in Gynecology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#assessing-the-translational-relevance-of-vilaprisan-s-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com